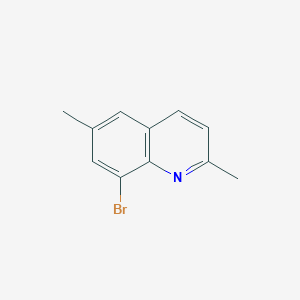

8-Bromo-2,6-dimethylquinoline

Descripción

Significance of Quinolines in Organic Synthesis and Medicinal Chemistry Research

The quinoline (B57606) framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that can bind to multiple biological targets. nih.govtulane.edu This versatility has led to the development of a wide array of quinoline-based compounds with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. nih.govnih.gov The adaptability of the quinoline ring allows chemists to synthesize large libraries of derivatives, making it a crucial component in the discovery of new drugs. wikipedia.orgorientjchem.org Beyond medicine, quinoline derivatives are integral to the creation of agrochemicals, dyes, and materials with specific electronic and optical properties. numberanalytics.comwikipedia.org

Role of Halogenated Quinoline Scaffolds as Synthetic Intermediates

The introduction of a halogen atom, such as bromine, onto the quinoline ring dramatically enhances its utility as a synthetic intermediate. researchgate.net Halogenated quinolines are valuable building blocks because the halogen atom can be readily replaced or used as a handle for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org This is most notably achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.netresearchgate.net These powerful synthetic methods allow for the precise and efficient construction of complex molecules from simpler halogenated precursors. researchgate.netresearchgate.net

The bromine atom in a compound like 8-Bromo-2,6-dimethylquinoline serves as a versatile functional group. It can be substituted by various organic groups through reactions like the Suzuki-Miyaura cross-coupling, enabling the synthesis of a diverse range of derivatives. mdpi.comresearchgate.netnih.gov This strategic placement of a halogen opens up pathways to novel compounds that would be difficult to synthesize through other means. researchgate.net

Historical Context and Prior Reports on this compound Synthesis

The synthesis of quinolines has a rich history dating back to the 19th century, with classic methods like the Skraup, Combes, and Friedländer syntheses being foundational. iipseries.orgnumberanalytics.com The Skraup synthesis, developed in 1880, involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orguop.edu.pk The Combes synthesis typically uses an aniline and a β-diketone to form substituted quinolines. wikipedia.orgdrugfuture.com

While this compound has been noted in chemical literature, detailed descriptions of its synthesis and physical properties have not always been fully reported. mdpi.com A modern synthetic approach involves the cyclization of 2-bromo-4-methylaniline (B145976) with crotonaldehyde (B89634). mdpi.com In this procedure, the reactants are heated in the presence of hydrochloric acid. The resulting crude product can be purified through the formation of its zinc chloride complex, which is insoluble in most solvents, allowing for effective isolation. mdpi.com Following purification, the methyl group at the 2-position of this compound can be selectively oxidized to form an aldehyde, demonstrating its utility as a precursor for further functionalization. mdpi.comresearchgate.net

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrN |

| Molecular Weight | 236.11 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-bromo-2,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-5-9-4-3-8(2)13-11(9)10(12)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWXCOFOLDIKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 2,6 Dimethylquinoline

Classical Approaches to Substituted Quinoline (B57606) Ring Systems

The formation of the quinoline ring is a cornerstone of heterocyclic chemistry, with several classical named reactions providing the foundation for many synthetic routes. The Skraup synthesis, for instance, involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. metu.edu.tr A significant variation is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones in the presence of a catalyst like hydrochloric acid or zinc chloride. metu.edu.tr This latter approach offers greater versatility in the substitution pattern of the resulting quinoline. metu.edu.tr These foundational methods have paved the way for the development of more specific and optimized procedures for synthesizing substituted quinolines like 8-bromo-2,6-dimethylquinoline.

Contemporary Synthetic Strategies for this compound

Modern synthetic efforts continue to refine these classical methods, focusing on improved yields, purity, and milder reaction conditions. The synthesis of this compound is a prime example of the application of these contemporary strategies.

Cyclization of Substituted Anilines with α,β-Unsaturated Aldehydes

A key contemporary method for synthesizing this compound involves the cyclization of a substituted aniline with an α,β-unsaturated aldehyde. mdpi.comresearchgate.net This reaction is a direct application of the principles of the Doebner-von Miller reaction. metu.edu.tr

The specific synthesis of this compound is effectively carried out by reacting 2-bromo-4-methylaniline (B145976) with crotonaldehyde (B89634) (also known as but-2-enal). mdpi.comresearchgate.netresearchgate.net In a typical procedure, 2-bromo-4-methylaniline is mixed with hydrochloric acid and heated to reflux. mdpi.com Crotonaldehyde is then added dropwise to the boiling solution, and the heating is continued for several hours to ensure the completion of the reaction. mdpi.com This process results in the formation of the desired this compound. mdpi.comresearchgate.netresearchgate.net

Careful control over reaction parameters is crucial for maximizing the yield and purity of the final product. evitachem.com The choice of acid, temperature, and reaction time are all critical factors that can be adjusted to optimize the synthesis. For instance, the use of hydrochloric acid serves as a catalyst for the cyclization reaction. mdpi.com The temperature is maintained at reflux to provide the necessary activation energy for the reaction to proceed efficiently. mdpi.com The selection of an appropriate solvent system is also important, although in some variations of the Doebner-von Miller reaction, a monophasic, organic solvent-free medium can be utilized. researchgate.net

Purification Techniques and Isolation Protocols

Following the synthesis, the crude product requires purification to isolate this compound in a pure form.

A highly effective method for the purification of this compound involves the formation of a zinc chloride (ZnCl₂) complex. mdpi.com This technique leverages the fact that the quinoline, as a basic compound, can react with Lewis acids like zinc chloride to form a salt complex. This complex is notably insoluble in water and most organic solvents, which facilitates its separation from the reaction mixture. mdpi.com

The purification protocol involves treating the crude product with zinc chloride. The resulting zinc-quinoline complex precipitates out of the solution and can be collected by filtration. This solid complex is then washed with various solvents, such as cold dilute hydrochloric acid, cold water, isopropanol, and diethyl ether, to remove any remaining impurities. mdpi.com Finally, the pure this compound is liberated from the complex by treatment with a base, such as concentrated aqueous ammonia. mdpi.com The free quinoline can then be extracted with an organic solvent like dichloromethane, dried, and isolated as a pale yellow crystalline solid. mdpi.com

Formation as a Product in Specific Reaction Systems

Conversion of Aldol (B89426) Bases from Bromo-p-toluidine Derivatives

The synthesis of this compound can be achieved through the transformation of aldol bases derived from bromo-p-toluidine derivatives. rsc.org Research has shown that the treatment of the aldol base of 3-bromo-p-toluidine with acids under boiling conditions leads to the formation of this compound, which has a reported melting point of 96-97°C. rsc.org This reaction also yields 8-bromo-2,6-dimethyltetrahydroquinoline as a co-product, along with smaller quantities of 2,6-dimethylquinoline (B146794) and hydrogen bromide. rsc.org

The reaction involves an intramolecular cyclization and dehydration of the aldol base intermediate. The starting material, 3-bromo-p-toluidine, first reacts to form an "aldol base." While the detailed structure of this specific aldol base is not fully elucidated in the provided reference, aldol bases, in a general sense, are formed from the condensation of an aromatic amine with an aldehyde or ketone. In the context of quinoline synthesis, this often involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in what is known as the Doebner-von Miller reaction. wikipedia.org

When the aldol base derived from 3-bromo-p-toluidine is heated, it undergoes a quantitative conversion into the hydrobromide of 2,6-dimethylquinoline if heated to 150-200°C. rsc.org However, a different reaction pathway is observed when the aldol base is boiled with acids, leading to the formation of the brominated quinoline derivative. rsc.org

A more contemporary and detailed synthetic procedure for this compound involves the reaction of 2-bromo-4-methylaniline with crotonaldehyde, which is a specific example of the Doebner-von Miller reaction. wikipedia.orgmdpi.com In this synthesis, 2-bromo-4-methylaniline is heated to reflux in the presence of hydrochloric acid, and crotonaldehyde is added dropwise. mdpi.com The resulting crude product can be purified through the formation of its ZnCl₂ complex, which is insoluble in water and most organic solvents. mdpi.com

Reaction Details for the Synthesis of this compound from 2-Bromo-4-methylaniline:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 2-Bromo-4-methylaniline | Crotonaldehyde | 6M HCl, Reflux | This compound | mdpi.com |

This synthetic approach highlights a practical method for obtaining this compound, which can then be utilized as a precursor in the synthesis of more complex molecules. mdpi.comresearchgate.net For instance, it serves as a starting material for the synthesis of 8-bromo-6-methylquinoline-2-carbaldehyde through oxidation with selenium dioxide. mdpi.com

Chemical Transformations and Derivatization Reactions of 8 Bromo 2,6 Dimethylquinoline

Oxidative Functionalization of Methyl Groups

The presence of two methyl groups at the C2 and C6 positions of the quinoline (B57606) ring in 8-Bromo-2,6-dimethylquinoline offers opportunities for selective oxidation. The differing electronic environments of these two positions allow for regioselective functionalization, enabling the targeted synthesis of specific derivatives. The C2-methyl group, being adjacent to the nitrogen atom of the quinoline ring, exhibits enhanced reactivity compared to the C6-methyl group on the carbocyclic ring.

Selective Oxidation at the C2-Methyl Position

The methyl group at the C2 position of the quinoline nucleus is particularly susceptible to oxidation due to its activated nature. This allows for its selective conversion to an aldehyde group under controlled conditions, providing a valuable synthetic handle for further molecular elaboration.

The selective oxidation of this compound to 8-Bromo-6-methylquinoline-2-carbaldehyde can be effectively achieved using selenium dioxide (SeO₂) in dioxane. mdpi.comresearchgate.net This reaction, a variation of the Riley oxidation, targets the more reactive C2-methyl group. mdpi.comnih.gov The process involves heating the substrate with selenium dioxide, which leads to the formation of the corresponding carbaldehyde. mdpi.comresearchgate.net

In a typical procedure, selenium dioxide is dissolved in dioxane and heated. mdpi.comresearchgate.net The addition of this compound to this solution results in the formation of a dark precipitate as the reaction progresses. mdpi.comresearchgate.net The reaction is monitored until the starting material is consumed, after which the product, 8-Bromo-6-methylquinoline-2-carbaldehyde, can be isolated and purified. mdpi.comresearchgate.net This aldehyde is a key intermediate for synthesizing more complex heterocyclic structures. mdpi.com

Table 1: Selenium Dioxide Mediated Oxidation of this compound

| Reactant | Reagent | Solvent | Temperature | Product | Reference |

|---|

The regioselective oxidation of the C2-methyl group over the C6-methyl group is a critical aspect of this transformation. The enhanced acidity and reactivity of the protons on the C2-methyl group, due to the electron-withdrawing effect of the adjacent ring nitrogen, make it the preferential site for oxidation. mdpi.com The reaction conditions are calibrated to be mild enough to effect the transformation at the more activated C2 position while leaving the C6-methyl group intact. mdpi.comresearchgate.net It has been noted that harsher reaction conditions would be required to oxidize the methyl group at the sixth position. mdpi.comresearchgate.net The choice of solvent, temperature, and reaction time are crucial parameters that govern the selectivity and yield of the desired product, 8-Bromo-6-methylquinoline-2-carbaldehyde. mdpi.comresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions at the C8-Position

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com In the context of this compound and its derivatives, the bromine atom at the C8 position serves as a versatile handle for such transformations, enabling the introduction of various substituents to the quinoline core. mdpi.com

Suzuki-Miyaura Coupling of the C8-Bromine Atom

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. harvard.edulibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The bromine atom at the C8 position of the quinoline ring system is reactive in Suzuki reactions, allowing for the synthesis of 8-aryl substituted quinolines. mdpi.com

A practical application of the Suzuki-Miyaura coupling is the reaction of 8-bromo-quinoline derivatives with arylboronic acids. For instance, the bromine atom at the C8 position has been successfully coupled with 2-methoxyphenylboronic acid. mdpi.comresearchgate.net This reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base. mdpi.comresearchgate.net The successful synthesis of the resulting 8-aryl-substituted quinoline demonstrates the viability of the C8-bromine atom as a reactive site for Suzuki-Miyaura cross-coupling reactions, even with moderately sterically hindered boronic acids. mdpi.comresearchgate.net

Table 2: Suzuki-Miyaura Coupling of an 8-Bromoquinoline Derivative

| Substrate | Coupling Partner | Catalyst | Product | Reference |

|---|

Evaluation of Palladium Catalyst Systems (e.g., Pd(dppf)Cl₂) and Ligand Effects

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of aryl halides, including this compound. The selection of an appropriate catalyst and ligand system is critical for achieving high efficiency and yield. Among the various systems, those based on palladium(II) complexes with bulky phosphine (B1218219) ligands have proven particularly effective.

One of the most widely used and successful precatalysts for such transformations is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), commonly abbreviated as Pd(dppf)Cl₂. nih.govscispace.com This air-stable complex is valued for its versatility across a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.govscispace.com The success of the Pd(dppf)Cl₂ system stems from the unique properties of the dppf ligand. nih.gov

The dppf ligand coordinates to the palladium center in a bidentate fashion, forming a stable chelate ring. This stability is crucial for preventing the precipitation of palladium black and maintaining the catalyst's activity throughout the reaction cycle. The ligand's large bite angle and steric bulk are instrumental in promoting the key steps of oxidative addition (the reaction of the aryl halide with the Pd(0) species) and reductive elimination (the final step that forms the product and regenerates the catalyst). nih.gov Over the past two decades, the development of specialized, sterically bulky ligands has significantly enhanced the rates and scope of these catalytic steps. nih.gov

The evaluation of a catalyst system for the derivatization of this compound involves screening various parameters to optimize reaction conditions. This can include assessing different palladium sources, bases, solvents, and reaction temperatures to maximize the yield of the desired coupled product. nih.gov The dppf ligand's electronic properties and steric hindrance facilitate these processes, making Pd(dppf)Cl₂ a preferred choice for challenging coupling reactions involving sterically hindered or electronically demanding substrates. nih.govnih.gov

Table 1: Advantages of the Pd(dppf)Cl₂ Catalyst System

| Feature | Benefit in Cross-Coupling Reactions |

|---|---|

| Air and Moisture Stability | Easy to handle and store, simplifying experimental setup. |

| High Thermal Stability | Allows for reactions to be conducted at elevated temperatures, increasing reaction rates. |

| Versatility | Effective for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). nih.govscispace.com |

| Bulky Ligand (dppf) | Promotes efficient oxidative addition and reductive elimination steps. nih.gov |

| Good Solubility | Soluble in common organic solvents used for cross-coupling. |

Annulation and Condensation Reactions for Complex Heterocyclic System Formation

Beyond simple cross-coupling, this compound serves as a scaffold for constructing more complex, fused heterocyclic systems through annulation and condensation reactions. These reactions involve the formation of new rings onto the existing quinoline framework, leading to molecules with extended π-systems and potentially novel photophysical or biological properties. researchgate.netresearchgate.net

Synthesis of Benzoimidazolylquinoline Derivatives

A significant application of this strategy is the synthesis of benzoimidazolylquinoline derivatives. researchgate.netresearchgate.net These compounds merge the structural features of both quinoline and benzimidazole (B57391), two heterocycles known for their presence in fluorescent materials and pharmacologically active compounds. The synthesis typically involves a multi-step sequence that first modifies one of the methyl groups on the quinoline ring to introduce a reactive functional group, which then participates in a ring-closing condensation reaction. researchgate.net

Reaction of Quinoline Carbaldehyde Intermediates with Diamines (e.g., N¹-methylbenzene-1,2-diamine)

The key step in forming the benzoimidazole ring is the condensation of a quinoline carbaldehyde intermediate with a substituted o-phenylenediamine. researchgate.net Specifically, the 2-methyl group of this compound can be oxidized to an aldehyde (carbaldehyde) functionality, yielding 8-bromo-6-methylquinoline-2-carbaldehyde. researchgate.netresearchgate.net

This aldehyde intermediate is then reacted with a diamine, such as N¹-methylbenzene-1,2-diamine. researchgate.nettargetmol.cnchemscene.com The reaction proceeds via the formation of a Schiff base between one of the amino groups of the diamine and the quinoline carbaldehyde, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to form the stable imidazole (B134444) ring. This annulation process results in the formation of 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. researchgate.net This final structure links the quinoline and benzimidazole moieties at the 2-position of the quinoline core. researchgate.net

Table 2: Condensation Reaction for Benzoimidazolylquinoline Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

Spectroscopic and Crystallographic Characterization of 8 Bromo 2,6 Dimethylquinoline and Its Synthetic Intermediates/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Through the analysis of the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 8-Bromo-2,6-dimethylquinoline, a comprehensive analysis using one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques enables a complete and unambiguous assignment of its molecular structure. mdpi.com

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals corresponding to each unique proton environment in the molecule. The spectrum displays distinct signals for the two methyl groups and the four aromatic protons on the quinoline (B57606) core. mdpi.com The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the proton. The signal for the methyl group at the 2-position is observed at a lower field compared to the methyl group at the 6-position, a difference attributable to their respective positions on the heterocyclic quinoline ring system. mdpi.com

The assignment of the aromatic protons is based on their chemical shifts and spin-spin coupling patterns (multiplicity). These assignments are crucial for confirming the substitution pattern on the quinoline ring.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| H-3 | 7.26 | d | 8.4 |

| H-4 | 7.89 | d | 8.4 |

| H-5 | 7.73 | s | - |

| H-7 | 7.51 | s | - |

| CH₃ (at C6) | 2.48 | s | - |

| CH₃ (at C2) | 2.67 | s | - |

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C-2 | 158.4 |

| C-3 | 122.0 |

| C-4 | 135.5 |

| C-4a | 146.4 |

| C-5 | 126.7 |

| C-6 | 136.2 |

| C-7 | 132.3 |

| C-8 | 126.9 |

| C-8a | 127.8 |

| CH₃ (at C6) | 21.5 |

| CH₃ (at C2) | 25.0 |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are indispensable for definitively assigning complex structures.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation is observed between the protons at C-3 and C-4, confirming their adjacent positions on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is instrumental in assigning the signals for the protonated carbons (C-3, C-4, C-5, C-7) and the two methyl groups by linking the known proton shifts to their corresponding carbon shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. This technique is particularly powerful for identifying the connectivity around quaternary carbons. For instance, correlations from the methyl protons to adjacent ring carbons can confirm the placement of the methyl groups at C-2 and C-6 and help assign the quaternary carbons C-2, C-6, C-4a, and C-8a.

Together, these 2D NMR techniques provide a comprehensive and interlocking network of correlations that allows for the complete and confident structural elucidation of this compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. While a detailed experimental IR spectrum for this compound is not available in the reviewed literature, the expected characteristic absorption bands would include C-H stretching vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations characteristic of the quinoline aromatic system, and C-Br stretching vibrations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy. For this compound (C₁₁H₁₀BrN), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass. The presence of the bromine atom would be evident from the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Although its synthesis has been reported, specific experimental HRMS data for this compound was not found in the searched literature. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. While the synthesis and spectroscopic analysis of this compound have been documented, there is no evidence in the surveyed literature that single crystals suitable for X-ray diffraction have been grown or analyzed. mdpi.com Therefore, no experimental crystallographic data is currently available for this specific compound. For comparison, the crystal structure of the related compound 8-Bromo-2-methylquinoline has been determined, revealing a monoclinic crystal system with the quinoline rings exhibiting π-π stacking interactions. nih.gov

Single Crystal Diffraction Analysis for Molecular Conformation and Connectivity

While a complete single-crystal X-ray diffraction analysis for this compound is not publicly available, a detailed examination of the closely related compound, 8-Bromo-2-methylquinoline, provides significant insights into the expected molecular conformation and connectivity. The analysis of 8-Bromo-2-methylquinoline reveals a monoclinic crystal system with the space group P2₁/c. nih.govnih.gov The fundamental quinoline ring system is nearly planar, with a very small dihedral angle of 0.49(16)° between the benzene (B151609) and pyridine rings. nih.govnih.gov This planarity is a characteristic feature of the fused aromatic system.

The bond lengths and angles within the quinoline core are consistent with those of a typical aromatic system, showing partial double bond character throughout the fused rings. The bromine atom is located at the 8-position, and the methyl group is at the 2-position. For this compound, the addition of a second methyl group at the 6-position is not expected to significantly alter the planarity of the quinoline core. The primary conformational change would be the orientation of the methyl groups, which are generally free to rotate.

The crystal data for 8-Bromo-2-methylquinoline is summarized in the table below, which can be considered a predictive model for the crystallographic parameters of this compound.

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrN |

| Formula Weight | 222.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0440 (17) |

| b (Å) | 13.467 (4) |

| c (Å) | 13.391 (4) |

| β (°) | 97.678 (4) |

| Volume (ų) | 901.4 (5) |

| Z | 4 |

Table 1: Crystallographic Data for 8-Bromo-2-methylquinoline. nih.gov

In more complex derivatives, such as 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the quinoline core is no longer planar due to the tetrahydrogenation, and the substituents adopt specific conformations to minimize steric hindrance. nih.gov For instance, the bromobenzene (B47551) and pyrrolidine (B122466) rings are significantly twisted with respect to the tetrahydroquinoline ring system. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular assembly in the solid state is governed by a variety of intermolecular interactions, which dictate the crystal packing. In the case of 8-Bromo-2-methylquinoline, the dominant intermolecular interaction is π-π stacking. nih.govnih.gov The molecules are arranged in a face-to-face manner, with a centroid-centroid distance of 3.76 Å between the benzene and pyridine rings of adjacent molecules. nih.govnih.gov This type of interaction is common in aromatic compounds and contributes significantly to the stability of the crystal lattice. Notably, classical hydrogen bonding is absent in the crystal structure of 8-Bromo-2-methylquinoline. nih.govnih.gov

In more functionalized bromo-quinoline derivatives, a wider range of intermolecular interactions can be observed. For example, in the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the molecules are linked by a network of N—H⋯O, C—H⋯O, and C—H⋯Br hydrogen bonds. nih.gov Additionally, C—H⋯π interactions are present, further stabilizing the three-dimensional structure. nih.gov Similarly, the crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde is stabilized by a combination of C—H⋯O and C—H⋯Br interactions, as well as π-π stacking. scispace.com These examples highlight the importance of the substituent groups in directing the crystal packing and the resulting supramolecular architecture.

The key intermolecular interactions observed in bromo-quinoline derivatives are summarized below:

| Interaction Type | Description | Example Compound |

| π-π Stacking | Face-to-face arrangement of aromatic rings. | 8-Bromo-2-methylquinoline nih.govnih.gov |

| N—H⋯O Hydrogen Bond | Interaction between a hydrogen atom on a nitrogen and an oxygen atom. | 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one nih.gov |

| C—H⋯O Hydrogen Bond | Weak hydrogen bond between a C-H group and an oxygen atom. | 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one nih.gov |

| C—H⋯Br Hydrogen Bond | Weak hydrogen bond involving a bromine atom as the acceptor. | 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one nih.gov |

| C—H⋯π Interaction | Interaction between a C-H group and the π-system of an aromatic ring. | 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one nih.gov |

Table 2: Common Intermolecular Interactions in Bromo-Quinoline Derivatives.

Mechanistic Pathways and Theoretical Investigations of Reactions Involving 8 Bromo 2,6 Dimethylquinoline

Reaction Mechanism Studies for Synthesis and Derivativatization

The transformation of 8-Bromo-2,6-dimethylquinoline through various chemical reactions is governed by specific, often complex, mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired chemical outcomes.

The synthesis of the this compound core typically involves established quinoline (B57606) synthesis methodologies, such as the Doebner-von Miller or Skraup reactions, adapted for the specific precursors. A plausible pathway starts from 2-bromo-4-methylaniline (B145976).

The general mechanism for a Doebner-von Miller-type synthesis using 2-bromo-4-methylaniline and an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) under strong acid catalysis proceeds through several key steps:

Michael Addition: The aniline (B41778) nitrogen acts as a nucleophile, attacking the β-carbon of the protonated α,β-unsaturated carbonyl compound.

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the carbonyl carbon onto the electron-rich aromatic ring.

Dehydration: The cyclic alcohol intermediate is then dehydrated under acidic conditions to form a dihydroquinoline derivative.

Oxidation: The dihydroquinoline is subsequently oxidized to the aromatic quinoline system. An oxidizing agent, which can be another molecule of the unsaturated aldehyde or an external oxidant, facilitates this final step to yield the stable aromatic product, this compound.

The methyl groups at the C2 and C6 positions of this compound are susceptible to oxidation, and achieving regioselectivity is a key synthetic challenge. The oxidation of a methyl group on a heterocyclic ring to an aldehyde is a critical transformation. A common method for this is the Riley oxidation, which utilizes selenium dioxide (SeO₂).

The mechanism of the Riley oxidation is complex and can proceed through several proposed pathways nih.gov:

Ene Reaction Pathway: This route involves an initial ene reaction between the methyl-substituted quinoline and SeO₂, forming an allyl-seleninic acid intermediate. This is followed by a rsc.orgresearchgate.net-sigmatropic rearrangement and subsequent elimination steps to yield the aldehyde nih.gov.

Imine-Enamine Tautomerization Pathway: An alternative mechanism begins with the tautomerization of the substrate. The resulting enamine reacts with SeO₂. A subsequent Pummerer-like rearrangement leads to an intermediate that eliminates to form the final aldehyde product nih.gov.

In the case of this compound, the 2-methyl group is generally more activated towards oxidation than the 6-methyl group due to its position adjacent to the heterocyclic nitrogen atom. This allows for the regioselective synthesis of derivatives like 8-bromo-6-methylquinoline-2-carbaldehyde, which can serve as a precursor for more complex molecules researchgate.net.

The bromine atom at the C8 position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds wikipedia.orgsci-hub.st. Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations are particularly effective libretexts.orgnih.gov.

The general catalytic cycle for these palladium-catalyzed reactions involves three fundamental steps wikipedia.org:

Oxidative Addition: A low-valent palladium(0) complex reacts with this compound, inserting into the carbon-bromine bond. This step forms a new organopalladium(II) intermediate.

Transmetallation: In this step, the organic group from a second reagent (e.g., an organoboron compound in a Suzuki reaction or a copper acetylide in a Sonogashira reaction) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the complex, forming the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

This powerful methodology allows for the introduction of a wide array of functional groups at the 8-position of the quinoline ring, as demonstrated by the use of the Suzuki reaction for further functionalization of this scaffold researchgate.net.

| Catalytic Cycle Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C8-Br bond of the quinoline. | LₙPd(0), Ar-Pd(II)-Br |

| Transmetallation | Transfer of an organic group (R') from an organometallic reagent to the palladium center. | Ar-Pd(II)-Br, R'-M |

| Reductive Elimination | Coupling of the two organic groups (Ar and R') and release from the palladium center, regenerating the Pd(0) catalyst. | Ar-Pd(II)-R' |

Computational Chemistry and Quantum Mechanical Studies

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like this compound, complementing experimental findings researchgate.netnih.gov.

Electronic structure calculations are used to determine the distribution of electrons within the molecule and the energies of the molecular orbitals. For substituted quinolines, these calculations help in understanding the influence of various functional groups on the aromatic system.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be distributed across the electron-rich π-system of the quinoline rings, while the LUMO would be associated with the π* antibonding orbitals.

Electron Density: The bromine atom and the nitrogen atom significantly influence the electron density. The electronegative nitrogen atom polarizes the pyridine (B92270) ring, while the bromine atom acts as a deactivating group through its inductive effect but can also participate in resonance.

| Parameter | Significance | Predicted Influence on this compound |

| HOMO Energy | Indicates nucleophilicity; higher energy means more reactive towards electrophiles. | The π-system of the fused rings contributes significantly. |

| LUMO Energy | Indicates electrophilicity; lower energy means more reactive towards nucleophiles. | The π* orbitals are the primary acceptors for electrons. |

| HOMO-LUMO Gap | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. nih.gov | The substituents (bromo, methyl) modulate the energy gap compared to unsubstituted quinoline. |

Computational models can predict the most likely sites for chemical reactions and the energy profiles of reaction pathways.

Reactivity and Selectivity: Molecular Electrostatic Potential (MEP) maps are valuable tools derived from DFT calculations. nih.gov They visualize the charge distribution on the molecule's surface. For this compound, MEP maps would show a region of negative potential (electron-rich) around the nitrogen atom, making it a prime site for protonation and coordination with Lewis acids. Regions of positive potential (electron-deficient) would indicate sites susceptible to nucleophilic attack. This allows for the prediction of regioselectivity in reactions like electrophilic aromatic substitution.

Reaction Energetics: Quantum mechanical calculations can be used to model the entire course of a reaction, including transition states and intermediates. By calculating the activation energies for different potential pathways, researchers can predict the most favorable reaction mechanism. For instance, the energetics of the oxidative addition of palladium to the C-Br bond can be calculated to understand the feasibility and kinetics of cross-coupling reactions.

Derivatives, Analogues, and Comparative Chemical Studies

Synthesis and Reactivity of Tetrahydroquinoline Analogues (e.g., 8-Bromo-2,6-dimethyltetrahydroquinoline)

The synthesis of tetrahydroquinoline analogues from their quinoline (B57606) precursors is a critical transformation, yielding versatile building blocks for further chemical modification. A primary method for this conversion is catalytic hydrogenation, which reduces the pyridine (B92270) ring of the quinoline system. For bromo-substituted quinolines, the selective hydrogenation of the heterocyclic ring without cleaving the carbon-bromine (C-Br) bond is a significant challenge.

Recent studies have demonstrated the efficacy of Rhenium sulfide (B99878) (Re₂S₇) catalysts supported on carbon for this purpose. These catalysts have shown activity in the hydrogenation of various bromoquinolines to their corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. digitellinc.com For instance, the hydrogenation of 6-, 7-, and 8-bromoquinolines using a Re₂S₇/C composite catalyst in methanol (B129727) at 50°C and 30 atm of H₂ pressure yielded the respective bromo-1,2,3,4-tetrahydroquinolines in approximately 50% yields. digitellinc.com This methodology is applicable for the synthesis of 8-Bromo-2,6-dimethyltetrahydroquinoline from 8-Bromo-2,6-dimethylquinoline. The presence of the two methyl groups on the quinoline scaffold is not expected to inhibit the reduction of the pyridine ring under these conditions.

Once synthesized, these brominated tetrahydroquinolines serve as important precursors for creating a variety of functionalized derivatives, including those with cyano, methoxy (B1213986), phenyl, and amino groups. nih.gov The reactivity of the tetrahydroquinoline analogue is distinct from its aromatic precursor. The reduced ring behaves more like a substituted aniline (B41778), with the nitrogen atom being more basic and the aromatic ring more activated towards electrophilic substitution compared to the parent quinoline.

| Precursor | Product | Catalyst | Conditions | Yield | Reference |

| 6-Bromoquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline | Re₂S₇/C | 50°C, 30 atm H₂, Methanol | ~50% | digitellinc.com |

| 7-Bromoquinoline | 7-Bromo-1,2,3,4-tetrahydroquinoline | Re₂S₇/C | 50°C, 30 atm H₂, Methanol | ~50% | digitellinc.com |

| 8-Bromoquinoline | 8-Bromo-1,2,3,4-tetrahydroquinoline | Re₂S₇/C | 50°C, 30 atm H₂, Methanol | ~50% | digitellinc.com |

| 5-Iodoquinoline | 5-Iodo-1,2,3,4-tetrahydroquinoline | Re₂S₇/C | 50°C, 30 atm H₂, Methanol | ~30% | digitellinc.com |

Comparison with Other Brominated Quinoline Isomers and Substituted Quinoline Scaffolds

The chemical behavior of this compound is best understood through comparison with other brominated isomers and substituted quinolines. The position of the bromine atom and the nature of other substituents profoundly influence the molecule's reactivity, particularly in electrophilic substitution reactions.

In the unsubstituted quinoline ring, electrophilic attack is generally preferred at the 5- and 8-positions of the benzenoid ring. pharmaguideline.comyoutube.com For instance, direct bromination of quinoline can yield a mixture of 5-bromoquinoline (B189535) and 8-bromoquinoline. youtube.com However, reaction conditions can drastically alter the substitution pattern. Gas-phase bromination of quinoline at 300°C yields 3-bromoquinoline, while at 450-500°C, 2-bromoquinoline (B184079) is the main product, demonstrating that the pyridine ring can be substituted under harsh conditions. researchgate.net

When a substituent is already present on the quinoline ring, it exerts a strong directing effect on subsequent substitutions. A study on the bromination of 8-substituted quinolines highlights this effect. For example, 8-methoxyquinoline (B1362559) undergoes regioselective bromination exclusively at the C-5 position to yield 5-bromo-8-methoxyquinoline. acgpubs.org In contrast, 8-hydroxyquinoline (B1678124) and 8-aminoquinoline, which are more activating, yield a mixture of mono- and di-bromo derivatives, primarily at the 5- and 7-positions. acgpubs.org

This contrasts with this compound, where the existing 8-bromo substituent is deactivating, and the 2,6-dimethyl groups are activating. The interplay of these electronic effects will direct further electrophilic substitution, likely to the 5- or 7-positions, influenced by the activating methyl groups.

| Compound | Bromination Conditions | Product(s) | Observations | Reference |

| Quinoline | Br₂ in gas phase, 300°C | 3-Bromoquinoline | Substitution on the pyridine ring | researchgate.net |

| Quinoline | Br₂ in gas phase, 450-500°C | 2-Bromoquinoline | Substitution on the pyridine ring | researchgate.net |

| Isoquinoline | Br₂ in gas phase, 450°C | 1-Bromo-isoquinoline | Lower yield compared to quinoline | researchgate.net |

| 8-Methoxyquinoline | Br₂ (variable eq.), CH₂Cl₂ | 5-Bromo-8-methoxyquinoline | Highly regioselective C-5 bromination | acgpubs.org |

| 8-Hydroxyquinoline | Br₂ (1.5 eq.), CH₃CN, 0°C | 5,7-Dibromo-8-hydroxyquinoline and 7-Bromo-8-hydroxyquinoline | Mixture of mono- and di-substituted products | acgpubs.org |

Influence of Substituent Effects on Chemical Reactivity and Synthetic Outcomes

The chemical reactivity of the this compound scaffold is governed by the combined electronic and steric effects of its three substituents: the bromine atom at C-8 and the methyl groups at C-2 and C-6.

Electronic Effects:

Bromine (at C-8): As a halogen, bromine is an electron-withdrawing group via induction, which deactivates the quinoline ring towards electrophilic substitution. However, it is also an ortho-, para-director due to resonance effects, although this effect is less pronounced in heterocyclic systems.

Methyl Groups (at C-2 and C-6): Methyl groups are electron-donating through hyperconjugation and induction. acs.org This effect increases the electron density of the quinoline ring system, making it more susceptible to electrophilic attack than unsubstituted quinoline. The C-6 methyl group will primarily activate the benzenoid ring, while the C-2 methyl group activates the pyridine ring.

Synthetic Outcomes: Substituents can dramatically alter the course of a reaction. For instance, the presence of a strongly electron-withdrawing group, such as a nitro group, on a bromoquinoline scaffold can facilitate nucleophilic aromatic substitution (SNAr). In one study, a nitro group on a quinoline ring activated an adjacent bromo group, allowing for its efficient replacement by nucleophiles like piperazine (B1678402) and morpholine. nih.gov This principle could be applied to derivatives of this compound. If nitrated, for example at the C-5 position, the 8-bromo substituent could potentially become susceptible to nucleophilic attack.

The directing effects of substituents are crucial in planning synthetic routes. As seen with 8-methoxyquinoline, the powerful ortho-, para-directing methoxy group overrides other factors to direct bromination to the C-5 position. acgpubs.org For this compound, the C-6 methyl group strongly activates the C-5 and C-7 positions, making them the most likely sites for further electrophilic attack, such as nitration or further halogenation.

| Substituent Group | Position on Quinoline | Electronic Effect | Influence on Reactivity |

| -Br | C-5, C-6, C-7, C-8 | Inductive: Withdrawing; Resonance: Donating | Deactivating towards electrophilic attack; Directs to ortho/para positions |

| -CH₃ | C-2, C-4, C-6, etc. | Inductive: Donating; Hyperconjugation: Donating | Activating towards electrophilic attack; Directs to ortho/para positions |

| -OCH₃ | C-8 | Inductive: Withdrawing; Resonance: Strongly Donating | Strongly activating towards electrophilic attack; Directs to ortho/para positions (e.g., C-5, C-7) |

| -NO₂ | C-5 | Inductive: Strongly Withdrawing; Resonance: Strongly Withdrawing | Strongly deactivating towards electrophilic attack; Can activate adjacent halogens for SNAr |

Advanced Applications and Future Research Directions in Synthetic Organic Chemistry

Utilization as a Versatile Synthetic Intermediate for Novel Complex Molecular Architectures

8-Bromo-2,6-dimethylquinoline serves as a pivotal intermediate in the synthesis of elaborate heterocyclic systems. The presence of the bromine atom at the 8-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks.

A notable application of this compound is in the multi-step synthesis of complex fluorescent molecules. A recently developed synthetic route utilizes this compound as a key precursor. The synthesis commences with a Doebner-von Miller reaction between 2-bromo-4-methylaniline (B145976) and crotonaldehyde (B89634) to yield this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 2-Bromo-4-methylaniline | Crotonaldehyde | Doebner-von Miller | This compound |

This intermediate is then subjected to a selective oxidation of the methyl group at the 2-position, yielding 8-bromo-6-methylquinoline-2-carbaldehyde. This transformation highlights the differential reactivity of the two methyl groups on the quinoline (B57606) ring. The resulting aldehyde undergoes condensation with N¹-methylbenzene-1,2-diamine to form 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. This derivative is then utilized in a Suzuki cross-coupling reaction with 2-methoxyphenylboronic acid to produce the highly complex and fluorescent molecule, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. Current time information in Pasuruan, ID. This synthetic sequence underscores the strategic importance of this compound as a starting material for building sophisticated molecular structures with desirable photophysical properties.

Development of New Synthetic Methodologies Leveraging its Unique Reactivity Profile

The distinct electronic and steric environment of this compound makes it an intriguing substrate for the development of novel synthetic methodologies. The reactivity of the C-Br bond at the sterically hindered 8-position, influenced by the adjacent methyl group and the quinoline nitrogen, can be exploited for unique chemical transformations.

One area of exploration involves the selective functionalization of the methyl groups. As demonstrated in the synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, the 2-methyl group can be selectively oxidized in the presence of the 6-methyl group. Current time information in Pasuruan, ID. Further investigation into reaction conditions and oxidizing agents could lead to the development of methodologies for the selective functionalization of either methyl group, providing access to a wider range of derivatives.

Furthermore, the bromine atom at the 8-position is a handle for various transition-metal-catalyzed cross-coupling reactions. While the Suzuki coupling of a derivative has been reported, Current time information in Pasuruan, ID. a systematic study of other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination, directly on this compound could unveil new synthetic pathways. The steric hindrance around the bromine atom may necessitate the development of specialized catalyst systems with bulky ligands to achieve high efficiency. The successful implementation of these reactions would significantly expand the synthetic utility of this compound.

| Reaction Type | Coupling Partner | Potential Product |

| Sonogashira | Terminal alkyne | 8-Alkynyl-2,6-dimethylquinoline |

| Heck | Alkene | 8-Alkenyl-2,6-dimethylquinoline |

| Buchwald-Hartwig | Amine | 8-Amino-2,6-dimethylquinoline |

| Suzuki-Miyaura | Boronic acid/ester | 8-Aryl/heteroaryl-2,6-dimethylquinoline |

Exploration in Materials Science for the Design of Functional Organic Molecules

While direct applications of this compound in materials science have yet to be extensively reported, its structural features suggest significant potential in this area. Quinolines, in general, are known to exhibit interesting photophysical and electronic properties, making them attractive candidates for the development of functional organic materials.

The bromo- and methyl-substituted quinoline core of this compound can be systematically modified to tune its electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups via cross-coupling reactions at the 8-position could modulate the HOMO and LUMO energy levels of the molecule. This tunability is crucial for designing materials for specific applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The quinoline moiety is also known to be a good ligand for metal ions. This property could be exploited to create novel metal complexes with interesting photoluminescent or electroluminescent properties. The steric bulk provided by the 2- and 6-methyl groups, along with a functional group introduced at the 8-position, could lead to the formation of complexes with specific geometries and coordination environments, influencing their electronic and optical characteristics.

Future research in this direction could involve the synthesis of a library of derivatives of this compound with various aromatic and heteroaromatic substituents at the 8-position. The photophysical and electrochemical properties of these new compounds could then be systematically investigated to assess their suitability for applications in materials science. The inherent versatility of this compound as a synthetic intermediate paves the way for the exploration of a new class of functional organic materials with tailored properties.

Q & A

Basic Questions

Q. What are the common synthetic routes for 8-Bromo-2,6-dimethylquinoline?

- Methodology :

- Direct bromination : Use brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) with radical initiators (e.g., AIBN) to selectively introduce bromine at the 8-position of 2,6-dimethylquinoline. Reaction conditions (temperature, solvent polarity) influence regioselectivity .

- Electrophilic aromatic substitution : Employ Lewis acids (e.g., FeBr₃) to activate Br₂ for electrophilic substitution, leveraging the directing effects of methyl groups at positions 2 and 6 .

- Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination.

Q. How is this compound characterized structurally?

- Techniques :

- NMR spectroscopy : ¹H NMR shows distinct methyl group signals (δ ~2.5 ppm) and deshielded aromatic protons near bromine. ¹³C NMR confirms quaternary carbons adjacent to Br .

- X-ray crystallography : Resolves molecular geometry and confirms bromine placement (e.g., coplanar non-hydrogen atoms, as seen in analogous bromoquinolines) .

- Mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₀BrN) via exact mass measurement .

Q. What are the key spectral signatures in NMR for this compound?

- ¹H NMR :

- Methyl groups (2,6-positions): Singlets at δ ~2.5 ppm.

- Aromatic protons: Doublets or triplets near δ 7.5–8.5 ppm, with coupling patterns reflecting bromine’s electronic effects .

- ¹³C NMR :

- Bromine-bearing carbon: Downfield shift (δ ~120–130 ppm) .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating 2,6-dimethylquinoline be addressed?

- Strategies :

- Steric/electronic modulation : Use bulky substituents or electron-donating groups to direct bromine to the 8-position.

- Metal-mediated bromination : Employ Pd-catalyzed C–H activation for precise regiocontrol, as demonstrated in dibromoquinoline synthesis .

- Validation : Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature) using GC-MS or HPLC .

Q. What intermolecular interactions influence the solid-state properties of this compound?

- Crystal packing analysis :

- Weak C–H⋯π(arene) interactions stabilize molecular chains (observed in related brominated quinolines) .

- Absence of strong hydrogen bonding or π-π stacking may explain solubility limitations in polar solvents .

- Implications : Design co-crystals or salts to enhance bioavailability for pharmacological applications.

Q. How do bromine and methyl groups affect biological activity in quinoline derivatives?

- Structure-activity relationship (SAR) :

- Bromine : Enhances lipophilicity and halogen bonding with target proteins (e.g., kinases or DNA repair enzymes) .

- Methyl groups : Introduce steric hindrance, potentially reducing metabolic degradation .

- Experimental validation : Compare IC₅₀ values of this compound with non-brominated analogs in cytotoxicity assays .

Q. How can computational methods predict the reactivity or binding modes of this compound?

- Approaches :

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites.

- Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) to guide drug design .

- Validation : Correlate computational predictions with experimental kinetics or crystallographic data .

Q. How to resolve contradictions in reported biological activities of brominated quinolines?

- Methodological rigor :

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols across studies .

- Purity verification : Characterize compounds via HPLC (>95% purity) to exclude confounding impurities .

- Meta-analysis : Systematically review data to identify trends (e.g., bromine position vs. activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.